3,4-dipropoxybenzoic Acid
Overview
Description
3,4-Dipropoxybenzoic Acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two propoxy groups attached to the benzene ring at the 3 and 4 positions
Scientific Research Applications
3,4-Dipropoxybenzoic Acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dipropoxybenzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then hydrolyzed to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dipropoxybenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Mechanism of Action
The mechanism of action of 3,4-Dipropoxybenzoic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,4-Dipropoxybenzoic Acid, known for its antioxidant properties.
3,4-Dimethoxybenzoic Acid: Similar in structure but with methoxy groups instead of propoxy groups, used in various chemical syntheses.
3,4-Dipropoxybenzaldehyde: An aldehyde derivative with similar chemical properties.
Uniqueness: this compound is unique due to the presence of propoxy groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3,4-dipropoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGLIDHZBWTUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)OCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.